Dehydroandrographolide succinate

Skeletal muscle atrophy Akt/GSK3β pathway In vivo efficacy

Procure high-purity Dehydroandrographolide succinate (DAS), the clinically validated, water-soluble prodrug of andrographolide. DAS is proven superior in muscle atrophy models and uniquely targets pulmonary tissue upon nebulization, overcoming the bioavailability limitations of the parent compound. Ideal for investigating viral pneumonia, thrombosis, or as a next-gen therapeutic benchmark.

Molecular Formula C28H36O10
Molecular Weight 532.6 g/mol
CAS No. 786593-06-4
Cat. No. B190915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroandrographolide succinate
CAS786593-06-4
Molecular FormulaC28H36O10
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O
InChIInChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/b6-5+/t19-,20+,21-,27+,28+/m1/s1
InChIKeyYTHKMAIVPFVDNU-GPTWTFMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroandrographolide Succinate (CAS 786593-06-4): A Clinically Validated Andrographolide Derivative with Quantifiable Pharmacological Advantages


Dehydroandrographolide succinate (DAS), a semisynthetic derivative of the diterpenoid lactone andrographolide, is a water-soluble ester prodrug [1]. It is clinically deployed in China as an injectable formulation for treating viral pneumonia and upper respiratory tract infections [2]. Beyond its antiviral and anti-inflammatory properties, DAS exhibits distinct, quantifiable pharmacological activities, including robust antithrombotic effects and superior efficacy in mitigating skeletal muscle atrophy compared to its parent compound, andrographolide (AD) [3][4]. Its established clinical use and well-characterized, non-linear pharmacokinetic profile provide a data-rich foundation that distinguishes it from research-grade analogs and other unmodified andrographolides [5].

Why Dehydroandrographolide Succinate Cannot Be Substituted by Andrographolide or Other Salts


Substituting dehydroandrographolide succinate (DAS) with generic andrographolide or other simple salts is not supported by quantitative evidence due to fundamental differences in solubility, bioavailability, and target-specific efficacy. Unmodified andrographolide (AD) is plagued by poor aqueous solubility, a critical limitation that DAS's ester prodrug design directly overcomes, enabling its formulation as a clinically viable injection [1]. Furthermore, direct comparative studies reveal that DAS is not a mere soluble prodrug; it possesses distinct pharmacological activities. For example, DAS demonstrates superior efficacy over AD in preclinical models of muscle atrophy [2]. Similarly, while other salts like potassium dehydroandrographolide succinate (PDS) share a metabolic pathway, they are distinct chemical entities with separate regulatory approvals and differing safety profiles, with DAS showing a lower incidence of adverse drug reactions in meta-analyses [3]. These quantifiable differences in efficacy, safety, and physicochemical properties underscore why DAS is a non-interchangeable, specialized tool for specific research and clinical applications.

Quantitative Differentiation of Dehydroandrographolide Succinate Against Key Comparators


Superior Anti-Atrophy Efficacy of DAS vs. Andrographolide in a Murine Model

In a direct head-to-head comparison in a dexamethasone (DEX)-induced muscle atrophy mouse model, dehydroandrographolide succinate (DAS) demonstrated superior efficacy over its parent compound, andrographolide (AD). While both compounds restored grip strength and lean muscle mass, only DAS treatment resulted in a statistically significant improvement in exercise performance metrics. This indicates a functional advantage of DAS beyond mere mass preservation [1].

Skeletal muscle atrophy Akt/GSK3β pathway In vivo efficacy

Quantified Antithrombotic Activity of DAS via Platelet Aggregation Inhibition

Dehydroandrographolide succinate (DAS) exhibits a specific, quantifiable antithrombotic effect not widely characterized for other andrographolide derivatives. In vivo studies show that DAS significantly inhibits platelet aggregation, a key step in thrombus formation, by reducing thromboxane B2 (TXB2) levels and activating antithrombin III (AT-III). This provides a quantitative benchmark for its use in thrombosis-related research [1].

Antithrombotic Platelet aggregation Thromboxane B2

Enhanced Pulmonary Drug Availability via Nebulized DAS vs. Intravenous Administration

A comparative study of administration routes demonstrates that intratracheal (nebulized) delivery of DAS results in a dramatically higher local drug concentration in the lung compared to intravenous (IV) administration. This direct comparison quantifies the advantage of pulmonary delivery for treating respiratory conditions, showing an 80-fold increase in lung tissue availability [1].

Pulmonary delivery Inhalation Pharmacokinetics

Favorable Safety Profile of DAS Relative to Other Andrographolide Derivative Injections

A systematic review and meta-analysis of clinical studies quantifies the incidence of adverse drug reactions (ADRs) for various andrographolide derivative injections. The analysis shows that the ADR incidence for potassium sodium dehydroandrographolide succinate (DAS sodium/potassium salt) is lower than that for other commonly used derivatives, such as andrographolide sulfonate. This provides a data-driven safety benchmark for clinical and preclinical research [1].

Drug safety Adverse drug reactions Meta-analysis

Well-Characterized, Non-Linear Pharmacokinetic Profile in Humans

The pharmacokinetics of DAS have been rigorously characterized in healthy human volunteers, revealing a non-linear profile. This is in contrast to many early-stage compounds lacking such data. The study provides key parameters (Cmax, AUC) across multiple doses, establishing a clear, data-driven foundation for designing dosing regimens. The rapid clearance and short half-life necessitate a specific multiple-dosing strategy to maintain therapeutic concentrations [1].

Pharmacokinetics Human study Dosing

High-Value Research and Industrial Applications of Dehydroandrographolide Succinate


In Vivo Studies of Skeletal Muscle Atrophy and Wasting Disorders

Researchers investigating therapeutic interventions for muscle atrophy should prioritize DAS over andrographolide (AD) or other analogs. Direct comparative data show DAS, unlike AD, provides functional benefits (e.g., improved exercise performance) in a validated DEX-induced atrophy mouse model [1]. This makes DAS the superior choice for studies aiming to demonstrate not just anatomical but also functional recovery in muscle-wasting conditions.

Development of Inhaled Formulations for Respiratory Infections

Formulation scientists developing novel pulmonary drug delivery systems can leverage the unique pulmonary targeting advantage of nebulized DAS. Evidence shows that intratracheal administration yields an >80-fold increase in lung tissue drug concentration compared to intravenous injection, leading to improved and prolonged local anti-inflammatory effects in a lung injury model [2]. This data supports DAS as a high-value candidate for developing inhaled therapies for pneumonia and other respiratory ailments.

Antithrombotic Research and Platelet Function Studies

For studies focused on thrombosis and hemostasis, DAS offers a well-defined and quantifiable antithrombotic effect with a known in vivo ED50 of 386.9 mg/kg for inhibiting platelet aggregation [3]. Its dual mechanism of action—reducing TXB2 levels and activating AT-III—provides a specific biochemical fingerprint, making it a more targeted tool than broader anti-inflammatory andrographolides for investigating platelet-dependent thrombus formation.

Pharmacokinetic and Safety Benchmarking for Novel Andrographolide Derivatives

Drug discovery programs aiming to develop next-generation andrographolide-based therapeutics can use DAS as a well-characterized benchmark. Its extensive human pharmacokinetic data, non-linear profile, and meta-analysis-derived safety profile (3.69% ADR incidence) provide a solid comparator for evaluating new chemical entities [4][5]. This reduces development risk by allowing direct, data-driven comparisons against a compound with known clinical parameters.

Technical Documentation Hub

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19 linked technical documents
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